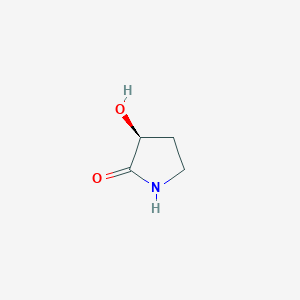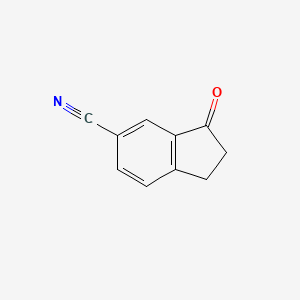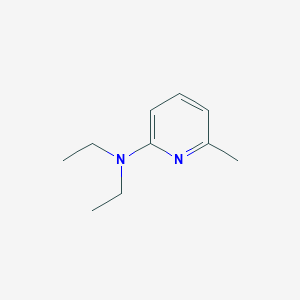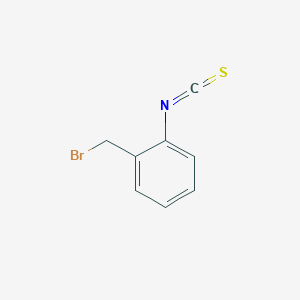![molecular formula C10H17NO3S2 B1312052 Glycin, N-[5-(1,2-Dithiolan-3-yl)-1-oxopentyl]- CAS No. 14631-30-2](/img/structure/B1312052.png)
Glycin, N-[5-(1,2-Dithiolan-3-yl)-1-oxopentyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-: is a compound with the molecular formula C10H17NO3S2 and a molecular weight of 263.38 g/mol This compound is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms
Wissenschaftliche Forschungsanwendungen
Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Vorbereitungsmethoden
The synthesis of Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- typically involves the reaction of glycine with a compound containing a dithiolane ring. One common synthetic route involves the use of 1,2-dithiolane-3-pentanoic acid as a starting material. The reaction conditions often include the use of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond between glycine and the dithiolane-containing compound .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfide bonds. Common oxidizing agents for this reaction include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: The disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol groups in the dithiolane ring are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolane ring typically results in the formation of a disulfide bond, while reduction leads to the regeneration of thiol groups.
Wirkmechanismus
The mechanism of action of Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- is primarily related to its antioxidant properties. The dithiolane ring can interact with reactive oxygen species (ROS) and neutralize them, thereby reducing oxidative stress in cells. This interaction involves the formation of disulfide bonds, which can be subsequently reduced back to thiol groups, allowing the compound to act as a redox cycling agent .
The compound may also interact with specific molecular targets and pathways involved in oxidative stress and inflammation. For example, it may modulate the activity of enzymes involved in the antioxidant defense system, such as superoxide dismutase (SOD) and catalase .
Vergleich Mit ähnlichen Verbindungen
Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- can be compared with other compounds containing dithiolane rings, such as:
Alpha-Lipoic Acid (ALA): ALA is a well-known antioxidant with a similar dithiolane ring structure.
Dihydrolipoic Acid (DHLA): DHLA is the reduced form of ALA and also contains a dithiolane ring.
Lipoamide: Lipoamide is another compound containing a dithiolane ring and is involved in enzymatic reactions in the body.
The uniqueness of Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- lies in its specific structure, which combines a glycine moiety with a dithiolane ring. This unique combination may confer distinct chemical and biological properties compared to other dithiolane-containing compounds.
Eigenschaften
IUPAC Name |
2-[5-(dithiolan-3-yl)pentanoylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S2/c12-9(11-7-10(13)14)4-2-1-3-8-5-6-15-16-8/h8H,1-7H2,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMVHEWPHWIYFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408941 |
Source


|
| Record name | Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14631-30-2 |
Source


|
| Record name | Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
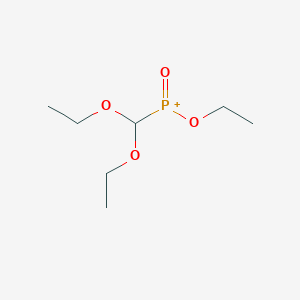
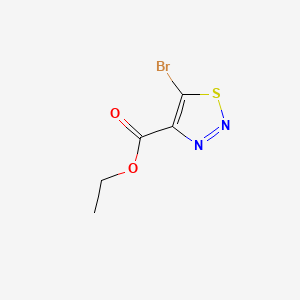
![Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B1311974.png)
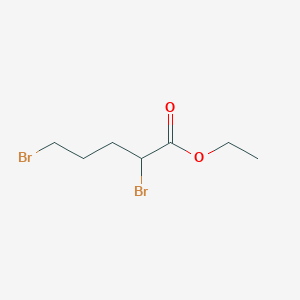
![8-Chloro-3a,4-dihydro-6-(2-fluorophenyl)-1-methyl-3H-imidazo[1,5-a][1,4]benzo-diazepine](/img/structure/B1311982.png)

